![molecular formula C13H20NO4P B15172319 N-[Ethoxy(phenyl)phosphoryl]-L-valine CAS No. 918794-17-9](/img/structure/B15172319.png)
N-[Ethoxy(phenyl)phosphoryl]-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Ethoxy(phenyl)phosphoryl]-L-valine is a synthetic organic compound that falls within the class of organophosphorus compounds Its structure features an ethoxy group, a phenyl group, and a phosphoryl group attached to an L-valine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Ethoxy(phenyl)phosphoryl]-L-valine can be achieved through multiple synthetic routes. One common method involves the reaction of L-valine with ethoxy(phenyl)phosphonic dichloride. The process typically occurs in a solvent such as dichloromethane at low temperatures to ensure high yields and minimize side reactions. The reaction can be represented as follows:
L-Valine + Ethoxy(phenyl)phosphonic dichloride → this compound
Industrial Production Methods
For large-scale production, an efficient and cost-effective method is critical. Industrial synthesis often involves automated processes with precise temperature and pH control. The use of catalysts and continuous flow reactors can optimize the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound's quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Ethoxy(phenyl)phosphoryl]-L-valine undergoes a variety of chemical reactions, including:
Oxidation: : This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Involves the addition of hydrogen or the removal of oxygen. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : This compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl group, where nucleophiles such as amines and thiols can replace the ethoxy group.
Common Reagents and Conditions
The reactions involving this compound typically require specific conditions:
Oxidation: : Performed in the presence of oxidizing agents like hydrogen peroxide, often in an acidic or basic medium.
Reduction: : Conducted using reducing agents like sodium borohydride in protic or aprotic solvents.
Substitution: : Generally carried out under mild conditions, with nucleophiles introduced in a suitable solvent such as ethanol or water.
Major Products
The major products from these reactions vary depending on the specific conditions and reagents used. For example:
Oxidation: : Can lead to the formation of oxo-phosphoryl derivatives.
Reduction: : Results in the production of phosphine oxide derivatives.
Substitution: : Produces compounds where the ethoxy group is replaced by the nucleophile.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[Ethoxy(phenyl)phosphoryl]-L-valine serves as a precursor for synthesizing other organophosphorus compounds. Its reactivity and stability make it an ideal candidate for studying phosphorylation reactions and developing new materials with unique properties.
Biology
In biological research, this compound is used to investigate enzyme kinetics and interactions involving phosphoryl groups. Its structural analogs are often employed in studies focused on protein phosphorylation and signal transduction pathways.
Medicine
The pharmaceutical industry explores this compound for developing novel drugs. Its ability to interact with specific biological targets makes it a potential candidate for anticancer, antiviral, and antibacterial agents.
Industry
In industrial applications, this compound is utilized in the production of flame retardants and plasticizers. Its incorporation into polymers enhances their thermal stability and flame resistance.
Mécanisme D'action
The mechanism by which N-[Ethoxy(phenyl)phosphoryl]-L-valine exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form covalent bonds with nucleophilic sites in biological molecules, such as enzymes and proteins, leading to alterations in their activity. This compound's ability to modulate phosphorylation-dephosphorylation cycles is crucial for its biological and pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[Ethyl(phenyl)phosphoryl]-L-valine
N-[Methoxy(phenyl)phosphoryl]-L-valine
N-[Ethoxy(phenyl)phosphoryl]-D-valine
Highlighting Uniqueness
What sets N-[Ethoxy(phenyl)phosphoryl]-L-valine apart from these similar compounds is its specific ethoxy and L-valine configuration, which confers distinct chemical reactivity and biological activity. The ethoxy group, in particular, influences its solubility and interaction with biological targets, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
918794-17-9 |
|---|---|
Formule moléculaire |
C13H20NO4P |
Poids moléculaire |
285.28 g/mol |
Nom IUPAC |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C13H20NO4P/c1-4-18-19(17,11-8-6-5-7-9-11)14-12(10(2)3)13(15)16/h5-10,12H,4H2,1-3H3,(H,14,17)(H,15,16)/t12-,19?/m0/s1 |
Clé InChI |
XBWHZIVCJWWZEO-HSLMYDHPSA-N |
SMILES isomérique |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](C(C)C)C(=O)O |
SMILES canonique |
CCOP(=O)(C1=CC=CC=C1)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6S)-6-[4-(Benzyloxy)phenyl]morpholin-3-one](/img/structure/B15172241.png)
![3-Methyl-2-{[(3S)-1-phenylhex-5-en-3-yl]amino}phenol](/img/structure/B15172245.png)
![5,11-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-8-ol](/img/structure/B15172252.png)
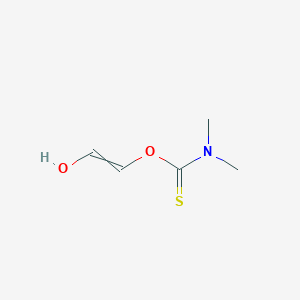
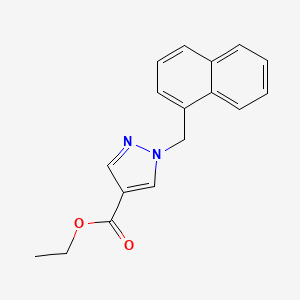
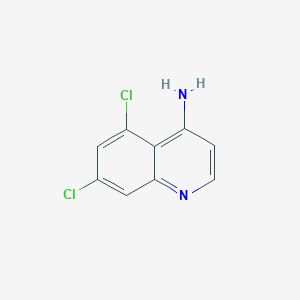
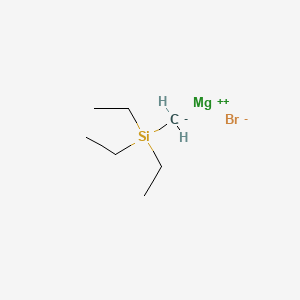
![Methyl 2-[4-(propan-2-yl)benzene-1-sulfinyl]benzoate](/img/structure/B15172294.png)
![5-{[(Triphenylstannyl)oxy]carbonyl}pyridin-2(1H)-one](/img/structure/B15172297.png)
![Carbamic acid, N-[5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B15172298.png)
![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B15172317.png)
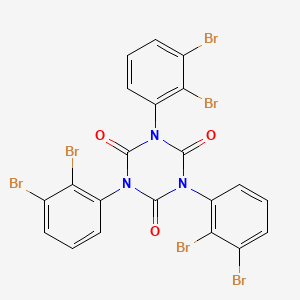
![N-[3-(4-methoxyphenyl)-6-methylheptyl]-4-methylcyclohexanamine](/img/structure/B15172325.png)
![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,5-dien-1-ol](/img/structure/B15172332.png)
